molecular formula C7H10N2OS B10858974 Olpimedone CAS No. 746565-68-4

Olpimedone

Cat. No.: B10858974
CAS No.: 746565-68-4
M. Wt: 170.23 g/mol
InChI Key: SFRKFKTUSAUZMI-UHFFFAOYSA-N
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Description

Olpimedone (CAS 39567-20-9) is an antihistaminic agent with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol . Its structure comprises a thiazolo[3,2-a]pyrimidin-5-one core, featuring a sulfur-containing heterocyclic ring fused to a pyrimidinone system. The compound exists in two stereoisomeric forms: (+)-Olpimedone (CAS 39567-20-9) and (-)-Olpimedone (CAS 108936-27-2), both sharing the same molecular formula but differing in spatial configuration . This compound is recognized under the International Nonproprietary Name (INN) system and has been classified for therapeutic use in allergy management .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRKFKTUSAUZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N2CCSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865963
Record name 7-Methyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39567-20-9, 108936-27-2, 746565-68-4
Record name Olpimedone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039567209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olpimedone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108936272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olpimedone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746565684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLPIMEDONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XGM37G868
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLPIMEDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG3LH077H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OLPIMEDONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51EB9T1Y1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Olpimedone can be synthesized through several methods, typically involving the cyclization of appropriate precursors. One common synthetic route involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the thiazolopyrimidine ring system. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate this compound from by-products.

Chemical Reactions Analysis

Types of Reactions: Olpimedone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazolopyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Olpimedone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain infections and inflammatory conditions.

    Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Olpimedone exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial metabolic pathways. The thiazolopyrimidine core structure allows this compound to bind to these enzymes, disrupting their function and leading to the death of the microorganism.

Comparison with Similar Compounds

Olopatadine (C₂₁H₂₃NO₃)

Structural Comparison :

  • Olopatadine (CAS 113806-05-6) is a larger molecule with a dibenzoxepine ring system, contrasting with Olpimedone’s compact thiazolo-pyrimidinone scaffold .
  • Both compounds contain heterocyclic nitrogen and oxygen atoms, but Olopatadine includes an additional aromatic ring and a carboxylic acid side chain.

Functional Comparison :

  • Pharmacological Use : Both are antihistamines, but Olopatadine is widely used in ophthalmic solutions for allergic conjunctivitis, whereas this compound’s specific clinical applications are less documented .

Oltipraz (C₈H₆N₂OS₂)

Structural Comparison :

  • Oltipraz (CAS 64224-21-1) shares a sulfur-containing heterocycle (dithiole-thione) but lacks the pyrimidinone moiety present in this compound .

Functional Comparison :

  • Therapeutic Use : Oltipraz is primarily an antischistosomal agent and chemopreventive drug, targeting oxidative stress pathways, unlike this compound’s antihistaminic role .
  • Mechanistic Differences : Oltipraz activates the Nrf2-ARE pathway, while this compound’s mechanism likely centers on histamine receptor antagonism .

Comparison with Functionally Similar Compounds

Diphenhydramine (C₁₇H₂₁NO)

Functional Comparison :

  • Structural Contrast: Diphenhydramine lacks heterocyclic sulfur and features a simpler ethanolamine backbone.

Table 1: Key Properties of this compound and Comparators

Compound Molecular Formula CAS Number Therapeutic Class Key Structural Features
This compound C₇H₁₀N₂OS 39567-20-9 (+) Antihistaminic Thiazolo[3,2-a]pyrimidin-5-one
Olopatadine C₂₁H₂₃NO₃ 113806-05-6 Antihistaminic Dibenzoxepine with carboxylic acid
Oltipraz C₈H₆N₂OS₂ 64224-21-1 Antischistosomal Dithiole-thione
Diphenhydramine C₁₇H₂₁NO 58-73-1 Antihistaminic (1st-gen) Ethanolamine derivative

Table 2: Pharmacological and Clinical Differences

Parameter This compound Olopatadine Oltipraz
Primary Use Allergy (INN) Allergic conjunctivitis Schistosomiasis
Mechanism H₁ antagonism* H₁ antagonism + mast cell stabilization Nrf2 pathway activation
Sedative Effects Not reported Low None

*Presumed based on therapeutic classification .

Biological Activity

Olpimedone is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of microbiology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H9_{9}N3_{3}OS and a molecular weight of approximately 215.26 g/mol. Its unique thiazolopyrimidine structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Cyclooxygenase Enzymes (COX-1 and COX-2): This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. As a result, this compound exhibits anti-inflammatory and analgesic properties.
  • Antimicrobial Activity: this compound has shown potential antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Biological Activity Overview

The table below summarizes the key biological activities associated with this compound:

Biological Activity Description
AntimicrobialEffective against bacteria and fungi, disrupting cell wall synthesis.
AnticancerInduces apoptosis in various cancer cell lines through modulation of signaling pathways.
Anti-inflammatoryInhibits COX enzymes, reducing inflammation and pain.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy:
    • A study investigated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Activity:
    • In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.
  • Inflammation Models:
    • In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent in clinical settings.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazolopyrimidine derivatives to highlight its unique features:

Compound Activity Unique Features
Thiazolopyrimidine-5-carboxylatesAntimicrobial & anticancerSimilar structure but less potent than this compound
PyrimethamineAntimalarialPrimarily targets protozoan parasites; different therapeutic focus

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